Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate
Description
Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate is a structurally complex spirocyclic compound featuring a fused indoline-pyrano[3,2-c]pyridine core. The spirojunction at the indoline-3 position introduces conformational rigidity, a feature often exploited in drug design to enhance target selectivity and metabolic stability .
Synthetic routes for analogous spirocyclic compounds typically involve multicomponent reactions, such as condensation of isatin derivatives with ethyl cyanoacetate or malononitrile under reflux conditions .
Properties
IUPAC Name |
ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-4-30-17(27)11-26-15-8-6-5-7-13(15)22(21(26)29)14(10-23)19(24)31-16-9-12(2)25(3)20(28)18(16)22/h5-9H,4,11,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYGMCNDSQDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)N(C(=C4)C)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic and pyrano-fused derivatives, focusing on substituent effects, synthesis methodologies, and biological relevance.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Structural Diversity and Substituent Effects: The target compound’s 6',7'-dimethyl groups on the pyrano[3,2-c]pyridine ring distinguish it from analogs like , which feature methyl groups on a pyrazole ring. This substitution may enhance lipophilicity and alter binding affinity in biological systems.
Synthetic Methodologies: Ethyl cyanoacetate is a common reagent in synthesizing cyano-substituted spiro systems . For example, employs reflux conditions with isatin and ethyl cyanoacetate, a method likely applicable to the target compound. In contrast, utilizes nucleophilic substitution to introduce a thietane moiety, highlighting divergent strategies for functionalizing ester-bearing scaffolds.
For instance, spiro[indole-3,7'-pyrroloimidazole] derivatives in are hypothesized to target kinase pathways due to their structural mimicry of ATP-binding sites.
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